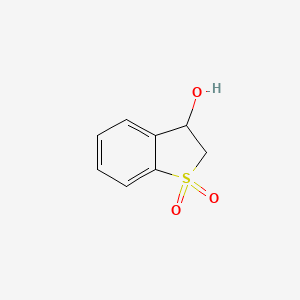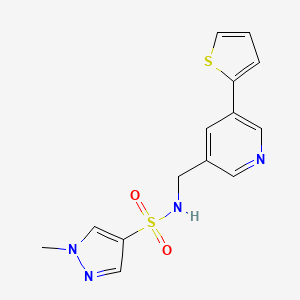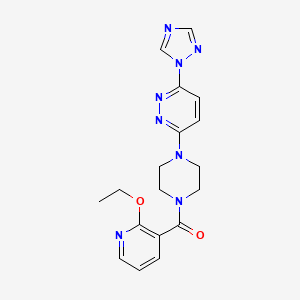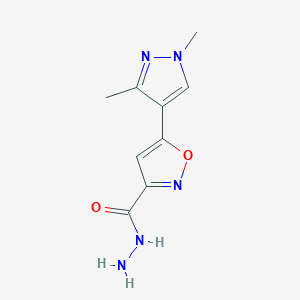![molecular formula C11H14N2OS2 B2621451 6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 744242-00-0](/img/structure/B2621451.png)
6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound exhibits various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have significant antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
It’s known that similar compounds exhibit antimycobacterial activity, suggesting that they may inhibit the growth or survival of mycobacterium tuberculosis .
Biochemical Pathways
Given its antimycobacterial activity, it’s likely that it interferes with essential biochemical pathways in mycobacterium tuberculosis .
Result of Action
Similar compounds have been found to exhibit antimycobacterial activity, suggesting that they may inhibit the growth or survival of mycobacterium tuberculosis .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent anti-inflammatory, anticancer, and antiviral activities. The compound can be used to study the mechanisms of these activities and develop new drugs based on its structure. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to investigate its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its effects on other signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer. Moreover, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective drugs with fewer side effects.
In conclusion, this compound is a promising compound with various biological activities, including anti-inflammatory, anticancer, and antiviral properties. The compound inhibits various enzymes and signaling pathways, leading to its diverse effects. The use of this compound in lab experiments has advantages and limitations, and there are several future directions for its research.
Métodos De Síntesis
The synthesis of 6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one with ethyl iodide in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is purified using column chromatography or recrystallization methods.
Aplicaciones Científicas De Investigación
6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also shows anticancer activity by inducing apoptosis in cancer cells. Additionally, the compound has antiviral activity against certain viruses, such as Zika virus and dengue virus.
Análisis Bioquímico
Biochemical Properties
They interact with various enzymes and proteins within the Mycobacterium tuberculosis, leading to its inhibition
Cellular Effects
Based on the antimycobacterial activity of thienopyrimidinones , it can be inferred that this compound might influence cell function by disrupting the normal functioning of Mycobacterium tuberculosis. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism within these bacteria.
Propiedades
IUPAC Name |
6-ethyl-3-propyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-3-5-13-10(14)8-6-7(4-2)16-9(8)12-11(13)15/h6H,3-5H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBBKEOKJPLMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=S)SC(=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2621369.png)
![{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2621370.png)
![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2621373.png)

![3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2621379.png)




![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-4,4-dimethylazetidin-2-one](/img/structure/B2621385.png)
![allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2621386.png)


